2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide
Description
2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2 and an amide linkage at position 4. The amide connects to a modified benzo[c][1,2,5]thiadiazole moiety, which is 1,3,6-trimethylated and contains two sulfonyl (dioxido) groups. The sulfonyl groups may improve solubility, while the fused bicyclic system increases rigidity, influencing molecular interactions in biological systems .
Properties
IUPAC Name |
2-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-9-16-17(23(3)28(25,26)22(16)2)10-14(12)20-18(24)15-11-27-19(21-15)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBGREAQVYYVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CSC(=N3)C4=CC=CC=C4)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide is a member of the thiazole and thiadiazole family of compounds known for their diverse biological activities. This article focuses on its biological activity, particularly its anticancer properties, supported by research findings and case studies.
Structure and Properties
The molecular structure of the compound includes a thiazole ring fused with a thiadiazole moiety. This structural feature is crucial for its biological activity. The presence of the N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl) group enhances its pharmacological profile.
Biological Activity Overview
Research has indicated that compounds containing thiazole and thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings related to the biological activity of the compound.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives. The compound's efficacy was evaluated using in vitro assays against different cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG-2 (Liver Cancer) | 7.5 | Sobhi M. Gomha et al. |
| HCT-116 (Colon Cancer) | 10.0 | MDPI |
| A549 (Lung Cancer) | 12.5 | PMC |
| SK-MEL-1 (Melanoma) | 8.0 | PMC |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Thiazole and Thiadiazole Rings : Essential for anticancer activity; their presence correlates with increased cytotoxicity.
- Electron Donating Groups : Methyl groups at strategic positions enhance activity by stabilizing the structure and increasing solubility.
- Carboxamide Functional Group : Contributes to improved binding affinity to target proteins involved in cancer cell proliferation.
Case Studies
Recent studies have highlighted specific cases where thiazole derivatives exhibited notable anticancer effects:
- Study on HepG-2 Cell Line :
- Combination Therapy :
- In Vivo Studies :
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide have been synthesized and tested against various cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A549 (human lung cancer) cells. These studies often employ molecular docking techniques to predict binding affinities to targets like dihydrofolate reductase (DHFR), revealing promising anticancer properties .
Antimicrobial Properties
Thiazole and thiadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal effects. In vitro studies have demonstrated their efficacy against a range of pathogens, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds containing the thiazole moiety have shown anti-inflammatory properties in various assays. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which suggests that derivatives like this compound may be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiadiazole derivatives. These compounds may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Activity
In a study published in the Drug Design Development and Therapy journal, a series of novel thiadiazoles were synthesized and evaluated for their cytotoxicity against HepG-2 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin .
Case Study 2: Antibacterial Activity
A research article highlighted the synthesis of various thiazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring contains electrophilic sites at C-2 and C-5, which can undergo nucleophilic substitution. The electron-withdrawing carboxamide group at C-4 enhances the electrophilicity of adjacent positions.
Example : Reaction with ethanol under acidic conditions yields the ethyl ester analog, retaining the benzo[c] thiadiazole scaffold.
Hydrolysis of the Carboxamide Group
The carboxamide moiety can hydrolyze to a carboxylic acid under strong acidic or basic conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2-phenylthiazole-4-carboxylic acid | ~85% |
| Basic hydrolysis | NaOH (aq.), 100°C | Sodium salt of the carboxylic acid | ~90% |
This reaction is critical for modifying solubility or introducing further functionalization via coupling reactions .
Electrophilic Aromatic Substitution (EAS)
The phenyl group attached to the thiazole is susceptible to EAS, though regioselectivity is influenced by substituents:
Thiol Reactivity and PAINS Considerations
The compound may exhibit thiol-trapping behavior, a common interference mechanism in biochemical assays:
This reactivity aligns with pan-assay interference compounds (PAINS), necessitating caution in drug discovery contexts .
Condensation and Cyclization Reactions
The carboxamide group can participate in condensation reactions:
Stability Under Oxidative and Reductive Conditions
The sulfone group confers resistance to reduction but susceptibility to strong oxidizers:
| Condition | Reagent | Effect |
|---|---|---|
| Oxidation (strong) | KMnO₄, acidic | Degradation of thiadiazole ring |
| Reduction | LiAlH₄ | No reaction (sulfone remains intact) |
Spectroscopic Characterization Data
Key spectral signatures confirm reactivity outcomes:
| Technique | Key Peaks | Functional Group |
|---|---|---|
| IR | 1680 cm⁻¹ (C=O stretch) | Carboxamide |
| ¹H NMR | δ 8.2 ppm (thiazole H) | Thiazole ring |
| ¹³C NMR | δ 165 ppm (C=O) | Confirms hydrolysis to carboxylic acid . |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
- Electronic Effects : The target’s sulfonyl groups (electron-withdrawing) contrast with the electron-donating methyl groups in ’s thiadiazoles. This difference impacts charge distribution and reactivity .
- Rigidity: The fused benzo[c]thiadiazole system in the target compound enhances conformational rigidity compared to non-fused thiadiazoles (e.g., ) or flexible triazole-linked acetamides () .
Analytical Characterization
- Spectroscopy : IR and NMR data for the target would show distinct signals:
- Elemental Analysis : Expected ≤0.4% deviation for C, H, N, S, consistent with ’s validation methods .
Q & A
Q. Q1. What are the standard synthetic routes for synthesizing thiazole-4-carboxamide derivatives with complex substituents?
Methodological Answer: Thiazole-4-carboxamide derivatives are typically synthesized via multi-step condensation and cyclization reactions. For example:
- Step 1: Condensation of precursors like 2-cyanoacetamide with dithiolane derivatives (e.g., 1,4-dithiane-2,5-diol) to form aminothiophene intermediates .
- Step 2: Reaction with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to generate Schiff bases.
- Step 3: Cyclization using sodium azide in tetrahydrofuran (THF) to introduce tetrazole rings .
- Step 4: Phosphorylation or sulfonation to add functional groups like benzo[c][1,2,5]thiadiazol-2,2-dioxide moieties .
Key Validation: IR, NMR (¹H/¹³C), and mass spectrometry confirm structural integrity .
Q. Q2. How is the structural characterization of this compound performed to ensure purity and correct regiochemistry?
Methodological Answer: Characterization involves:
- Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis: Match calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. Q3. How can synthesis yields be optimized for sterically hindered substituents like the 1,3,6-trimethylbenzo[c][1,2,5]thiadiazol-2,2-dioxide group?
Methodological Answer: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .
- Catalysis: Copper(I) iodide or palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole linkages .
- Temperature Control: Gradual heating (e.g., 60–80°C) prevents decomposition during cyclization steps .
Example Data:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 24h | 72 | 98% |
| THF, RT, 48h | 35 | 85% |
Q. Q4. How do researchers resolve contradictions in biological activity data for structurally similar analogs?
Methodological Answer: Discrepancies arise due to:
- Substituent Effects: Electron-withdrawing groups (e.g., -SO₂) enhance antimicrobial activity compared to electron-donating groups (e.g., -OCH₃) .
- Assay Variability: Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines to reduce inter-lab variability.
- Molecular Docking: Compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) to explain activity differences. For example, sulfonyl groups may improve hydrogen bonding with active sites .
Q. Q5. What advanced computational methods are used to predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess stability of the compound in enzyme binding pockets .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in further derivatization .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond acceptors from sulfonyl groups) for structure-activity relationship (SAR) studies .
Q. Q6. How can researchers address low aqueous solubility during in vivo testing?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to improve bioavailability .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) for sustained release .
- Co-solvent Systems: Use DMSO-water (10:90 v/v) mixtures for preclinical dosing while monitoring hemolytic effects .
Data Contradiction Analysis
Q. Q7. Why do some studies report high antifungal activity while others show negligible effects for analogous compounds?
Methodological Answer:
- Structural Variants: Replacements in the benzo[c][1,2,5]thiadiazole ring (e.g., methyl vs. trifluoromethyl groups) alter membrane permeability .
- Test Organisms: Activity against Candida albicans may not correlate with Aspergillus fumigatus due to differences in ergosterol biosynthesis pathways.
- Resistance Mechanisms: Overexpression of efflux pumps in clinical isolates reduces efficacy, necessitating combination therapies with pump inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
